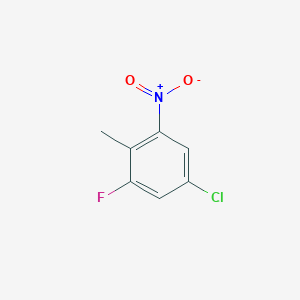

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene

Descripción general

Descripción

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene is an organic compound characterized by the presence of chlorine, fluorine, methyl, and nitro groups attached to a benzene ring.

Métodos De Preparación

The synthesis of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:

Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a nitrating mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of chlorine and fluorine atoms through electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.

Methylation: Introduction of the methyl group (-CH3) using methylating agents such as methyl iodide (CH3I) in the presence of a base.

Análisis De Reacciones Químicas

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The halogen atoms (Cl and F) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Aplicaciones Científicas De Investigación

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparación Con Compuestos Similares

Similar compounds to 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene include:

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene: Differing only in the position of the substituents, this compound exhibits similar chemical properties but may have different reactivity and applications.

2-Fluoro-5-methyl-1-nitrobenzene:

4-Methyl-1-fluoro-2-nitrobenzene: Another positional isomer with distinct properties due to the different arrangement of substituents.

These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and their positions on the benzene ring.

Actividad Biológica

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene (C7H5ClFNO2) is an organic compound notable for its diverse biological activities and applications in synthetic chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine (Cl), fluorine (F), a methyl group (CH3), and a nitro group (NO2). The specific arrangement of these substituents contributes to its unique reactivity and biological properties. The molecular weight of the compound is approximately 189.57 g/mol, with a predicted density of 1.417 g/cm³ and a boiling point estimated at 266.3 °C.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound serves as a probe in biochemical assays, particularly in studying enzyme interactions. Its nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules, affecting enzyme activity and cellular signaling pathways.

- Substitution Reactions : The halogen atoms (Cl and F) are susceptible to nucleophilic substitution reactions, allowing for further chemical modifications that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated and fluorinated derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism involves targeting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

| Compound Name | MIC Value (μg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | MRSA |

| Compound A | 31.25 | MRSA |

| Compound B | ≥15.625 | MRSA |

Toxicological Studies

Toxicological assessments have demonstrated that this compound exhibits toxicity to aquatic organisms such as Daphnia magna and Tetrahymena pyriformis. These findings suggest potential environmental risks associated with the compound's use, highlighting the need for careful handling and disposal .

Study on Enzyme Inhibition

A recent study explored the effects of this compound on various enzymes involved in bacterial cell wall biosynthesis. The compound was found to inhibit the activity of PBPs, leading to impaired cell wall integrity in MRSA strains. This inhibition correlated with increased susceptibility to β-lactam antibiotics, indicating a potential therapeutic application in overcoming antibiotic resistance .

Environmental Impact Assessment

Another investigation assessed the environmental impact of this compound, focusing on its toxicity to freshwater ecosystems. Results indicated significant adverse effects on aquatic life, prompting recommendations for regulatory measures to mitigate pollution risks associated with this compound .

Propiedades

IUPAC Name |

5-chloro-1-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOBDYQLSRVAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694629 | |

| Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-41-8 | |

| Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.